2-(1-Aminocyclopentyl)acetonitrile

Vue d'ensemble

Description

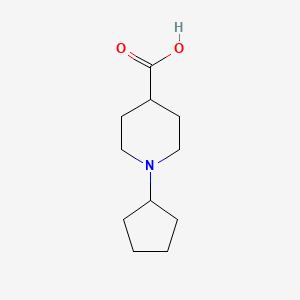

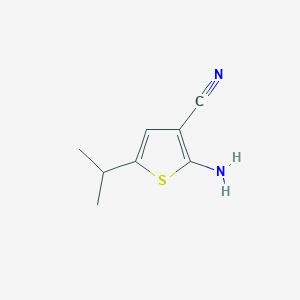

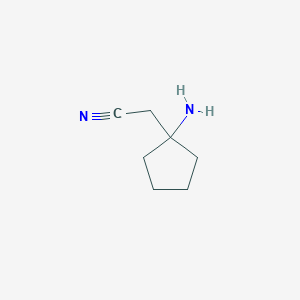

2-(1-Aminocyclopentyl)acetonitrile is a chemical compound with the CAS Number 753023-64-2 . It has a molecular weight of 124.19 and its IUPAC name is (1-aminocyclopentyl)acetonitrile . It appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular formula of 2-(1-Aminocyclopentyl)acetonitrile is C7H12N2 . The InChI code is 1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2 .Physical And Chemical Properties Analysis

2-(1-Aminocyclopentyl)acetonitrile is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

- Organic Synthesis

- Summary of Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

- Methods of Application : In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- Results or Outcomes : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Safety And Hazards

The compound is associated with several hazards. It has been assigned the signal word “Danger” and is represented by the pictogram of a skull and crossbones . Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing the compound’s mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

2-(1-aminocyclopentyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZIDSDDZXMWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Aminocyclopentyl)acetonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.